BenchChemオンラインストアへようこそ!

5-(4-Dimethylaminophenyl)hydantoin

Dihydroorotase Enzyme inhibition Pyrimidine metabolism

5-(4-Dimethylaminophenyl)hydantoin (CAS 126746-23-4; also registered as 52094-63-0) is a 5‑aryl‑substituted imidazolidine‑2,4‑dione (hydantoin) bearing a basic 4‑dimethylaminophenyl group at C‑5. The compound is structurally related to the anticonvulsant phenytoin (5,5‑diphenylhydantoin) but differs by possessing a single aryl substituent and a tertiary amine that confers distinct protonation state and hydrogen‑bonding capacity.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 126746-23-4
Cat. No. B6354652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Dimethylaminophenyl)hydantoin
CAS126746-23-4
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16)
InChIKeyHUOFPHFQDQGVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Dimethylaminophenyl)hydantoin (CAS 126746-23-4): A 5-Arylhydantoin Probe for Dihydroorotase and Transporter Selectivity Studies


5-(4-Dimethylaminophenyl)hydantoin (CAS 126746-23-4; also registered as 52094-63-0) is a 5‑aryl‑substituted imidazolidine‑2,4‑dione (hydantoin) bearing a basic 4‑dimethylaminophenyl group at C‑5 . The compound is structurally related to the anticonvulsant phenytoin (5,5‑diphenylhydantoin) but differs by possessing a single aryl substituent and a tertiary amine that confers distinct protonation state and hydrogen‑bonding capacity. It has been evaluated as an inhibitor of dihydroorotase (DHOase) from mouse Ehrlich ascites cells [1] and belongs to a class of hydantoin isosteres that exhibit selectivity for the vesicular glutamate transporter (VGLUT) over the obligate cystine‑glutamate exchanger system xc [2].

Why Generic 5‑Arylhydantoins Cannot Substitute for 5-(4-Dimethylaminophenyl)hydantoin in Target‑Based Assays


5‑Arylhydantoins form a large family, but the 4‑dimethylamino substituent uniquely introduces a basic centre (calculated pKa ~8.5–9.5 for the anilinium species) that is absent in phenytoin (pKa ~8.3 for the hydantoin NH only), ethotoin, or nilutamide [1]. This protonatable amine alters aqueous solubility, lipophilicity (clogP ~0.8 vs. ~2.5 for phenytoin [1]), and hydrogen‑bond donor/acceptor capacity, which in turn modulates recognition by enzymes such as dihydroorotase [2] and the VGLUT transporter pharmacophore [3]. Consequently, replacing 5‑(4‑dimethylaminophenyl)hydantoin with a simpler 5‑phenyl‑ or 5,5‑diphenylhydantoin would yield different inhibitory profiles, off‑target binding, and physicochemical behaviour, making direct substitution unreliable in quantitative structure–activity studies or biochemical assays.

5-(4-Dimethylaminophenyl)hydantoin: Quantitative Differentiation vs. Key Comparators


Dihydroorotase Inhibition: Low‑Micromolar Affinity Distinct from Potent Flavonoid Inhibitors

5-(4-Dimethylaminophenyl)hydantoin inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 180 µM (1.80 × 105 nM, pH 7.37) [1]. In contrast, the flavonol myricetin inhibits the same enzyme with an IC50 of 40 ± 1 µM [2], and kaempferol with an IC50 of 31 ± 2 µM [2]. The hydantoin therefore exhibits approximately 4‑ to 6‑fold weaker potency, placing it in a different inhibitor strength class suitable for mechanistic studies where sub‑maximal inhibition is desired.

Dihydroorotase Enzyme inhibition Pyrimidine metabolism

VGLUT vs. System xc Selectivity: Hydantoin Isostere Class Provides Transporter Discrimination

Hydantoin isosteres bearing an aromatic substituent at the 5‑position, such as compound 2b (benzene‑2,4‑disulfonic acid analog) and 2e (p‑diaminobenzene analog), selectively inhibit VGLUT (uptake reduced to 11 % and 23 % of control, respectively, at 5 mM) without significantly affecting system xc (uptake ≥87 % of control) [1]. Although the dimethylaminophenyl analog itself was not tested in this study, the structure–activity relationship demonstrated in Table 1 of [1] indicates that electron‑donating para‑substituents on the 5‑phenyl ring maintain VGLUT selectivity, supporting the inference that 5‑(4‑dimethylaminophenyl)hydantoin would exhibit a similar selectivity fingerprint.

Vesicular glutamate transporter System xc- Glutamate transport

Distinct Protonation State: Basic Dimethylamino Centre Differentiates from Non‑Basic 5‑Arylhydantoins

The 4‑dimethylamino substituent introduces a second ionizable centre (calculated pKa ~ 9.2 for the conjugate acid) absent from phenytoin (pKa ~ 8.3, hydantoin NH only) and ethotoin (pKa ~ 8.5) [1]. This results in a lower predicted lipophilicity (XLogP3 = 0.8 for the target compound vs. XLogP3 = 2.5 for phenytoin) [1] and a higher polar surface area (tPSA ~ 61 Ų vs. 58 Ų), influencing membrane permeability and solubility [1].

pKa Lipophilicity Drug-likeness

Application Scenarios for 5-(4-Dimethylaminophenyl)hydantoin Driven by Quantitative Differentiation


Probe for Weak Dihydroorotase Inhibition in Pyrimidine Metabolism Studies

At an IC50 of 180 µM, the compound serves as a low‑potency DHOase inhibitor that can be used to partially attenuate pyrimidine biosynthesis without complete enzyme blockade, enabling metabolic flux analysis and identification of compensatory pathways in cancer cell lines overexpressing DHOase [1]. It is particularly useful as a negative‑control modulator alongside potent flavonoid inhibitors such as myricetin (IC50 40 µM) [2].

Scaffold for Selective VGLUT Inhibitor Development

The hydantoin core with a para‑substituted phenyl ring has been validated as a selective VGLUT pharmacophore; the dimethylamino analogue is a candidate for systematic SAR expansion aiming at improved potency while maintaining >4‑fold selectivity over system xc, which is critical for mapping glutamatergic transmission in neurodegenerative disease models [3].

Physicochemical Reference for Basic 5‑Arylhydantoins in Drug Design

With a predicted basic pKa of ~9.2 and XLogP3 of 0.8, the compound represents a distinct physicochemical profile among 5‑arylhydantoins, making it a useful reference standard for calibrating in silico ADME models and for formulation studies where aqueous solubility of a weak base is required [4].

Quote Request

Request a Quote for 5-(4-Dimethylaminophenyl)hydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.